2-(4-Phénylphényl)indolizine

Vue d'ensemble

Description

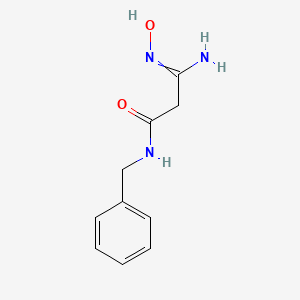

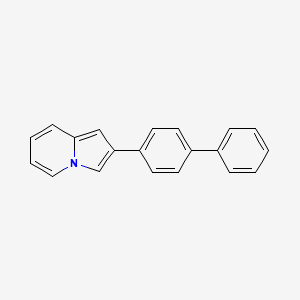

2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Applications De Recherche Scientifique

Synthèse des Dérivés d'Indolizine

L'indolizine, qui comprend la 2-(4-Phénylphényl)indolizine, est un hétérocycle contenant de l'azote qui possède une variété d'activités biologiques potentielles . De nombreuses approches pour leur synthèse ont été développées . Par exemple, Okamoto et Niyomura ont réussi à synthétiser l'indolizine à partir de 2-(pyridin-2-yl)acétonitrile et de dioxyde de sélénium .

Molécules Organiques Fluorescentes

Certains dérivés de l'indolizine, y compris la this compound, présentent d'excellentes propriétés de fluorescence et peuvent être utilisés comme molécules organiques fluorescentes pour des applications biologiques et matérielles .

Cyclisation Radicalaire/Couplage Croisé

L'indolizine et ses dérivés peuvent être synthétisés par cyclisation radicalaire/couplage croisé . Cette méthode suscite de plus en plus d'intérêt en raison de ses avantages uniques, tels que la construction efficace d'hétérocycles, la construction efficace de liaisons C–C ou C–X et une économie élevée d'atomes et d'étapes .

Réactions Catalysées par des Métaux de Transition

De nouvelles voies de synthèse des indolizines, y compris la this compound, ont été découvertes, telles que les réactions catalysées par des métaux de transition . Ces réactions permettent de créer des motifs de substitution difficiles à construire à l'aide de méthodes classiques .

Couplage Oxydant

Une autre méthode de synthèse des indolizines est le couplage oxydant . Cette approche permet de créer des indolizines à extension π .

Agents Anticancéreux Potentiels

Les dérivés de l'indole, qui comprennent des indolizines comme la this compound, sont étudiés pour leur potentiel en tant qu'agents anticancéreux . Ils pourraient potentiellement être développés en agents très efficaces contre le glioblastome (GBM), la forme la plus agressive de tumeur cérébrale primitive .

Mécanisme D'action

Target of Action

Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .

Mode of Action

Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities

Biochemical Pathways

Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .

Result of Action

Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.

Analyse Biochimique

Biochemical Properties

2-(4-Phenylphenyl)indolizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of 2-(4-Phenylphenyl)indolizine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, 2-(4-Phenylphenyl)indolizine can alter gene expression patterns, leading to changes in the production of various proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-(4-Phenylphenyl)indolizine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways . Furthermore, 2-(4-Phenylphenyl)indolizine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Phenylphenyl)indolizine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy and potency. Studies have shown that 2-(4-Phenylphenyl)indolizine remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in metabolic activity and cell viability.

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-Phenylphenyl)indolizine vary with different dosages. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, 2-(4-Phenylphenyl)indolizine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(4-Phenylphenyl)indolizine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, 2-(4-Phenylphenyl)indolizine can influence the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(4-Phenylphenyl)indolizine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which play a vital role in drug resistance and pharmacokinetics . Once inside the cell, 2-(4-Phenylphenyl)indolizine can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 2-(4-Phenylphenyl)indolizine is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Propriétés

IUPAC Name |

2-(4-phenylphenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79373-03-8 | |

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)